molecular formula C10H10N2O3 B8276237 1-(6-Methoxy-pyridin-3-yl)-pyrrolidine-2,5-dione

1-(6-Methoxy-pyridin-3-yl)-pyrrolidine-2,5-dione

Cat. No. B8276237
M. Wt: 206.20 g/mol
InChI Key: MQXRTFRCGSMVBM-UHFFFAOYSA-N
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Patent
US07279470B2

Procedure details

A mixture of 5-amino-2-methoxypyridine (1.24 g, 10.0 mmol) and succinic anhydride (1.00 g, 10.0 mmol) was heated with a heat gun for 10 minutes. After cooling to room temperature the product was purified by flash column chromatography (SiO2, ethyl acetate:acetone 25:75). Evaporation of the solvent yielded the title compound as a white solid.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[C:10]1(=O)[O:15][C:13](=[O:14])[CH2:12][CH2:11]1>>[CH3:9][O:8][C:5]1[N:6]=[CH:7][C:2]([N:1]2[C:13](=[O:14])[CH2:12][CH2:11][C:10]2=[O:15])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
NC=1C=CC(=NC1)OC
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated with a heat gun for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (SiO2, ethyl acetate:acetone 25:75)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=N1)N1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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